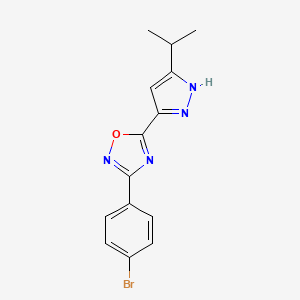
(E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one, also known as A-438079, is a potent and selective antagonist of the P2X7 receptor. This receptor is a member of the purinergic family of receptors and is involved in various physiological and pathological processes, including inflammation, pain, and neurodegeneration. A-438079 has shown promising results in preclinical studies as a potential therapeutic agent for these conditions.
Mechanism of Action
(E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one is a selective antagonist of the P2X7 receptor. This receptor is a ligand-gated ion channel that is activated by extracellular ATP. Activation of the P2X7 receptor leads to the influx of calcium ions into the cell, which triggers the release of pro-inflammatory cytokines and the induction of apoptosis. (E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one binds to the P2X7 receptor and prevents its activation, thereby reducing inflammation and cell death.
Biochemical and Physiological Effects:
(E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one has been shown to have several biochemical and physiological effects. In animal models, it has been shown to reduce inflammation and pain, as well as to have neuroprotective effects. (E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one has also been shown to reduce the release of pro-inflammatory cytokines and the induction of apoptosis.
Advantages and Limitations for Lab Experiments
(E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one has several advantages for lab experiments. It is a potent and selective antagonist of the P2X7 receptor, which makes it a valuable tool for studying the role of this receptor in various biological processes. However, there are also limitations to using (E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one in lab experiments. Its low yield and high cost make it difficult to produce in large quantities, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of (E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one. One area of research is the development of more efficient synthesis methods to produce (E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one in larger quantities. Another area of research is the investigation of (E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one as a potential therapeutic agent for various conditions, such as chronic pain, inflammation, and neurodegenerative diseases. Further studies are also needed to better understand the mechanism of action of (E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one and its effects on various biological processes.
Synthesis Methods
The synthesis of (E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one involves several steps, starting with the reaction of 3,3,3-trifluoropropene with tert-butylamine to form (E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-ol. This intermediate is then oxidized using Jones reagent to form the desired product, (E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one. The yield of this synthesis method is around 40%.
Scientific Research Applications
(E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies as a potential treatment for various conditions, including chronic pain, inflammation, and neurodegenerative diseases. (E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one has been shown to inhibit the activation of the P2X7 receptor, which is involved in the release of pro-inflammatory cytokines and the induction of apoptosis. Inhibition of this receptor has been shown to reduce inflammation and pain in animal models. (E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
(E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO/c1-7(2,3)12-5-4-6(13)8(9,10)11/h4-5,12H,1-3H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYARTGXSIEHIF-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC=CC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N/C=C/C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

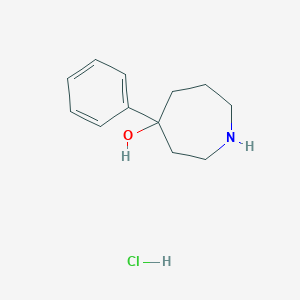
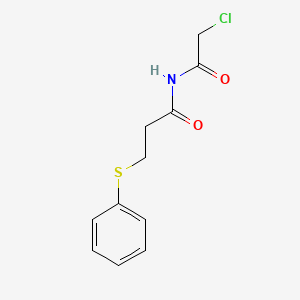
![5-Methyl-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-N-pyridin-4-ylbenzamide](/img/structure/B2615845.png)
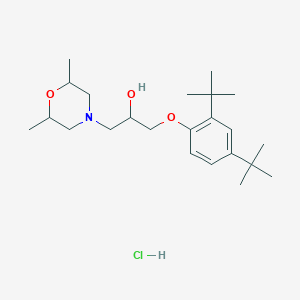
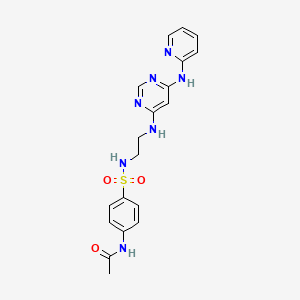
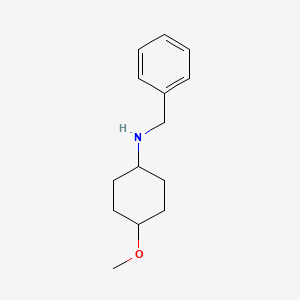



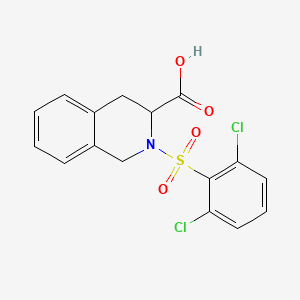
![N'-[5-Bromo-6-[2,3-dihydro-1H-inden-2-yl(methyl)amino]-2-methylpyridin-3-yl]-N-ethyl-N-methylmethanimidamide](/img/structure/B2615858.png)
![N-(furan-2-ylmethyl)-5-(3-methoxypropyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2615859.png)
